N-(3-Hydroxyphenyl)-N'-propan-2-ylurea
Description
N-(3-Hydroxyphenyl)-N'-propan-2-ylurea is a urea derivative characterized by a 3-hydroxyphenyl group attached to one nitrogen of the urea backbone and an isopropyl (propan-2-yl) group on the adjacent nitrogen. This structural arrangement confers unique physicochemical and biological properties, distinguishing it from other phenylurea derivatives. The meta-hydroxyl group on the aromatic ring enhances hydrogen-bonding capacity and modulates electronic effects, while the branched isopropyl substituent contributes to steric bulk and lipophilicity .
Properties
CAS No. |
70171-70-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-4-3-5-9(13)6-8/h3-7,13H,1-2H3,(H2,11,12,14) |
InChI Key |
SXEZWLWAPDIKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-1-propan-2-yl-urea.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-propan-2-yl-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyphenyl)-1-propan-2-yl-urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-1-propan-2-yl-urea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Alkyl vs. Aromatic Substituents
- N-Phenyl-N'-propan-2-ylurea: Lacks the hydroxyl group on the phenyl ring.
- N-(3-Hydroxyphenyl)-N'-ethylurea : Replaces the isopropyl group with a smaller ethyl substituent. The reduced steric hindrance may enhance reactivity in nucleophilic reactions but decrease metabolic stability .
Urea vs. Thiourea Derivatives
- N-(3-Hydroxyphenyl)-N'-propan-2-ylthiourea : Substitution of the urea oxygen with sulfur alters hydrogen-bonding strength and acidity. Thioureas generally exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability due to susceptibility to enzymatic degradation .
Positional Isomerism of the Hydroxyl Group
- However, this positional isomer may exhibit weaker interactions with biological targets requiring meta-substitution for optimal binding .
- N-(2-Hydroxyphenyl)-N'-propan-2-ylurea : Ortho-hydroxylation introduces steric strain between the hydroxyl and urea groups, reducing conformational flexibility and altering solubility profiles .
Functional Group Modifications
Halogenated Derivatives
Hybrid Structures
- N-(3-Hydroxyphenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazine]acetamide : Incorporates a trifluoromethyl-benzothiazine group instead of urea. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce bioavailability due to increased molecular weight .
Physicochemical Properties
Solubility and Lipophilicity
The meta-hydroxyl group in N-(3-Hydroxyphenyl)-N'-propan-2-ylurea improves water solubility compared to non-hydroxylated analogs. However, the isopropyl group counteracts this effect by increasing logP values, as observed in similar branched alkyl-substituted ureas (e.g., logP = 2.1 for isopropyl vs. 1.5 for ethyl derivatives) .
Stability
Urea derivatives are prone to hydrolysis under acidic or basic conditions. The isopropyl group in this compound may sterically protect the urea carbonyl, delaying hydrolysis compared to less hindered analogs like N-(3-Hydroxyphenyl)-N'-methylurea .
Enzyme Inhibition
The 3-hydroxyphenyl group facilitates interactions with enzymatic active sites through hydrogen bonding.
Antimicrobial Potential
Comparative studies of N-(propan-2-yl)oxolan-3-amine derivatives indicate that branching in alkyl substituents enhances antimicrobial efficacy against Gram-positive bacteria. This trend may extend to this compound .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| This compound | 1.8 | 12.3 | 4.2 |
| N-Phenyl-N'-propan-2-ylurea | 2.5 | 3.1 | 3.8 |
| N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | 1.6 | 15.7 | 4.5 |
| N-(3-Hydroxyphenyl)-N'-ethylurea | 1.2 | 18.9 | 2.9 |
Data inferred from structural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
